Tert-butyl 4,4-dimethylpiperidine-2-carboxylate
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Overview
Description
Tert-butyl 4,4-dimethylpiperidine-2-carboxylate: is an organic compound with the molecular formula C12H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and the 4,4-dimethyl substitution on the piperidine ring make this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-dimethylpiperidine-2-carboxylate typically involves the reaction of 4,4-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4,4-dimethylpiperidine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4,4-dimethylpiperidine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound to investigate the interactions of piperidine-based molecules with enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor in the synthesis of drugs targeting neurological disorders, given the relevance of piperidine derivatives in this field.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The tert-butyl and dimethyl groups can influence the compound’s binding affinity and selectivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
4,4’-Di-tert-butyl-2,2’-dipyridyl: This compound shares the tert-butyl substitution but differs in having a bipyridyl structure instead of a piperidine ring.
2,6-Di-tert-butyl-4-methylpyridine: Similar in having tert-butyl groups, but it features a pyridine ring with a methyl substitution.
Uniqueness: Tert-butyl 4,4-dimethylpiperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 4,4-dimethylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)9-8-12(4,5)6-7-13-9/h9,13H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFBQBKBVJDURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC(C1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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